Lipophilicity & TPSA in Drug Design Prioritization
The target compound exhibits a higher computed LogP (3.13) relative to its non-fluorinated counterpart 1-(1-chloroethyl)-4-methoxybenzene (LogP = 2.65), while maintaining a comparable Topological Polar Surface Area (TPSA) of 9.23 Ų [1]. This increased lipophilicity, driven by the 2-fluoro substituent, suggests enhanced passive membrane permeability in drug discovery contexts [2]. The difference in LogP (Δ = +0.48) is substantial enough to alter partitioning behavior in biphasic reaction systems or chromatographic separations.
| Evidence Dimension | Lipophilicity (cLogP) / Polar Surface Area |
|---|---|
| Target Compound Data | cLogP = 3.1341; TPSA = 9.23 Ų |
| Comparator Or Baseline | 1-(1-Chloroethyl)-4-methoxybenzene: cLogP = 2.65; TPSA = 9.23 Ų |
| Quantified Difference | Δ cLogP = +0.48 (higher lipophilicity) |
| Conditions | Computational prediction (software not specified) vs. PubChem XLogP3-AA prediction |
Why This Matters
Procurement decisions based on these data ensure the selected compound aligns with in silico ADME predictions; substituting a non-fluorinated analog would yield erroneously lower membrane permeability estimates.
- [1] PubChem. (n.d.). 1-(1-Chloroethyl)-4-methoxybenzene (CID 204782). View Source
- [2] Böhm, H.-J., et al. (2008). Scaffold hopping. In The Practice of Medicinal Chemistry (3rd ed., pp. 399-416). Academic Press. View Source
